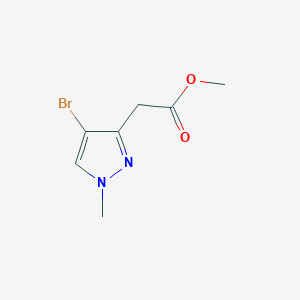

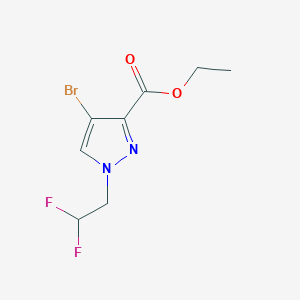

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

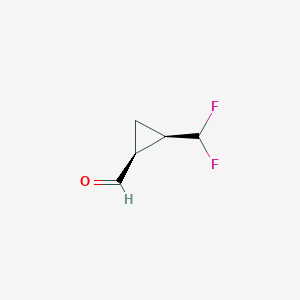

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound with the Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . It is a colorless or white solid or liquid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.04 . It is a colorless or white solid or liquid . Its solubility is classified as very soluble, with a solubility of 2.54 mg/ml .Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Compounds

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate plays a significant role in synthesizing novel heterocyclic compounds. For instance, its derivatives have been used to create new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, which are important in pharmaceutical research (Prezent et al., 2016). Similarly, its reaction with various urea derivatives leads to novel nitrogen heterocycles, adding to the diversity of compounds in drug discovery (Mashelkar & Audi, 2005).

Fungicidal Activity

Derivatives of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate have shown potential in fungicidal applications. A study synthesized novel compounds from this chemical and tested them against Rhizoctonia solani, demonstrating moderate fungicidal activity (Liu et al., 2014).

Antihypertensive α-Blocking Agents

This compound has been used as a starting material in the synthesis of various derivatives with antihypertensive α-blocking activity. These synthesized compounds have shown promise in the treatment of hypertension due to their α-blocking properties (Abdel-Wahab et al., 2008).

Multicomponent Reactions for Drug Synthesis

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is integral in multicomponent reactions, which are crucial for synthesizing complex organic compounds. These reactions are beneficial for drug synthesis due to their efficiency and versatility (Xiao et al., 2011).

Photoinduced Tautomerization Studies

This compound and its derivatives are used in studying photoinduced tautomerization, a critical reaction in photochemistry. Such studies contribute to understanding molecular behavior under light exposure, with implications in the development of light-sensitive materials and drugs (Vetokhina et al., 2012).

Antibacterial Properties

Derivatives of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate have been explored for their antibacterial properties. Research in this area contributes to the development of new antibacterial agents, which are crucial in the fight against drug-resistant bacteria (Ahmed et al., 2006).

Safety And Hazards

This compound is considered hazardous. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information includes the precautionary statements P261-P305+P351+P338 .

Propiedades

IUPAC Name |

methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNDESFAXPCVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CC(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)

![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2956285.png)